N1-cyclopentyl-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-cyclopentyl-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H30FN3O4S and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Agents
Research on related compounds, such as fluoro- and sulfonyl-substituted piperidines, has been directed towards synthesizing new chemical entities with potential antibacterial properties. For instance, the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has been explored for antibacterial activity, demonstrating the potential of fluoro-substituted compounds in developing new antibacterials (Miyamoto et al., 1987).
Insecticide Development
Compounds with sulfonyl and fluoro groups have been investigated for their efficacy as insecticides. For example, sulfoxaflor, a sulfoximine-based insecticide, exhibits broad-spectrum efficacy against sap-feeding insect pests, highlighting the role of such compounds in addressing agricultural challenges (Zhu et al., 2011).
Anticancer Agents
There is ongoing research into the development of anticancer agents featuring the sulfonyl piperidine structure. Studies have synthesized and evaluated propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their potential as anticancer agents, showing promising results against certain cancer cell lines (Rehman et al., 2018).
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O4S/c1-15-14-16(22)9-10-19(15)30(28,29)25-13-5-4-8-18(25)11-12-23-20(26)21(27)24-17-6-2-3-7-17/h9-10,14,17-18H,2-8,11-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFWLPVEXZTUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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